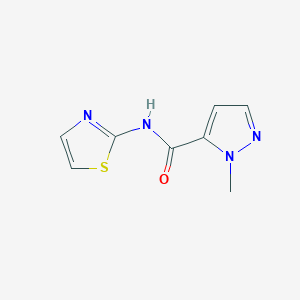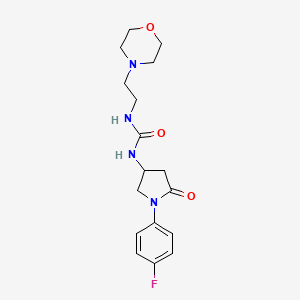
1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK plays a crucial role in B-cell receptor signaling, making it an attractive target for the treatment of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.
Mecanismo De Acción
1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea inhibits BTK, a key enzyme in B-cell receptor signaling. BTK plays a crucial role in the survival and proliferation of malignant B cells. Inhibition of BTK by 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea leads to decreased B-cell receptor signaling, which in turn leads to decreased survival and proliferation of malignant B cells.
Biochemical and Physiological Effects
1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea has been shown to induce apoptosis (programmed cell death) in B-cell malignancies. It also inhibits the activation of downstream signaling pathways that are involved in B-cell survival and proliferation. In addition, 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea has been shown to inhibit the production of cytokines that are involved in the growth and survival of malignant B cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea is its potency and specificity for BTK. This makes it an attractive target for the treatment of B-cell malignancies, as it selectively targets the malignant B cells while sparing normal cells. However, one limitation of 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea is its potential toxicity, which is currently being evaluated in clinical trials.
Direcciones Futuras
There are several future directions for the development of 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea. One potential application is in combination with other therapies, such as immune checkpoint inhibitors or chimeric antigen receptor (CAR) T-cell therapy. Another direction is the evaluation of 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea in other B-cell malignancies, such as Waldenstrom's macroglobulinemia or multiple myeloma. Finally, the development of 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea analogs with improved pharmacokinetic properties and reduced toxicity is an area of active research.
Métodos De Síntesis
The synthesis of 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea involves a series of chemical reactions starting from commercially available starting materials. The synthesis route involves the preparation of several intermediates, which are then coupled to form the final product. The detailed synthesis method is beyond the scope of this paper, but it has been described in a patent application by Takeda Pharmaceutical Company Limited.
Aplicaciones Científicas De Investigación
1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea has shown potent anti-tumor activity, both as a single agent and in combination with other therapies.
Propiedades
IUPAC Name |
1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(2-morpholin-4-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN4O3/c18-13-1-3-15(4-2-13)22-12-14(11-16(22)23)20-17(24)19-5-6-21-7-9-25-10-8-21/h1-4,14H,5-12H2,(H2,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRQAWBCSMNZPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

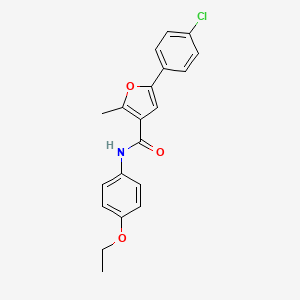
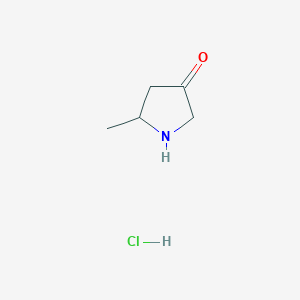
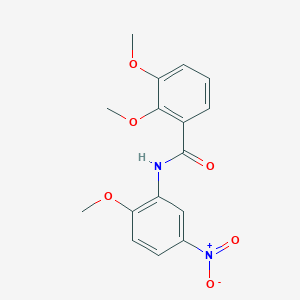
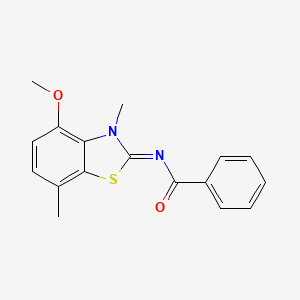

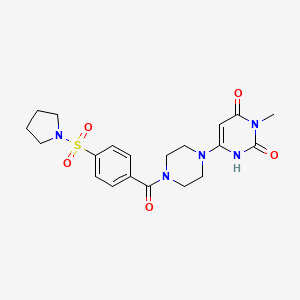
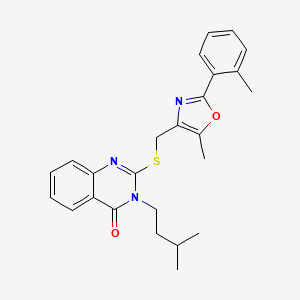
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)isobutyramide](/img/structure/B2677649.png)
![Methyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2677652.png)
![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2677653.png)


![2-{1-[5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperidin-2-yl}ethanol](/img/structure/B2677656.png)
